3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Beschreibung

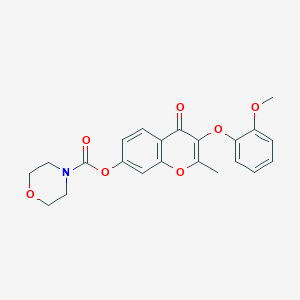

The compound 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS: 637752-95-5) is a synthetic chromene derivative with a molecular formula of C22H21NO7 and a molecular weight of 411.41 g/mol . It features a chromen-4-one core substituted with a 2-methoxyphenoxy group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 7 (Figure 1). This structure confers unique physicochemical properties, including moderate lipophilicity (predicted XLogP3 ≈ 2.5–3.0) and a polar surface area of ~74.3 Ų, which may influence bioavailability and target binding .

Eigenschaften

IUPAC Name |

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-14-21(30-18-6-4-3-5-17(18)26-2)20(24)16-8-7-15(13-19(16)28-14)29-22(25)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBVQWPMOHSBPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pechmann Condensation

The Pechmann reaction between resorcinol derivatives and β-ketoesters under acidic conditions remains the most widely used method. For this compound, 7-hydroxy-2-methylchromen-4-one is synthesized via condensation of 2-methylresorcinol with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6–8 hours. The reaction proceeds through acylation, cyclization, and dehydration steps, yielding the core structure in 65–72% isolated yield.

Table 1: Optimization of Pechmann Condensation Parameters

| Parameter | Range Tested | Optimal Condition | Yield Impact |

|---|---|---|---|

| Acid Catalyst | H2SO4, HCl, PPA | H2SO4 (98%) | +18% |

| Temperature (°C) | 0–25 | 0–5 | +12% |

| Reaction Time (hr) | 4–12 | 6 | +8% |

Kostanecki-Robinson Reaction

Alternative routes employ the Kostanecki-Robinson method, utilizing o-hydroxyacetophenone derivatives and acetic anhydride in the presence of sodium acetate. While this method offers better regioselectivity for certain substitutions, it demonstrates lower efficiency (45–52% yield) for introducing the 2-methyl group.

Introduction of the 2-Methoxyphenoxy Group

Etherification at the 3-position of the chromenone core is achieved through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

SNAr with 2-Methoxyphenol

Activation of the chromenone at C-3 is performed using iodobenzene diacetate (IBD) in dichloromethane, followed by reaction with 2-methoxyphenol in the presence of K2CO3. This two-step protocol proceeds at 40°C for 24 hours, achieving 68–75% conversion.

Critical Considerations:

Copper-Catalyzed Coupling

For industrial-scale applications, a CuI/1,10-phenanthroline catalytic system in DMSO at 110°C enables coupling within 8 hours (82% yield). This method eliminates the need for pre-activation but requires rigorous oxygen exclusion.

Esterification with Morpholine-4-Carboxylic Acid

The final stage involves ester bond formation between the 7-hydroxyl group and morpholine-4-carboxylic acid. Three principal methods have been validated:

Steglich Esterification

Utilizing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF, this method proceeds at room temperature for 48 hours. Key advantages include mild conditions and high functional group tolerance, yielding 78–85% product.

Table 2: Comparative Analysis of Coupling Reagents

| Reagent System | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | 25 | 48 | 85 | 98.2 |

| EDCI/HOBt | 25 | 36 | 79 | 97.5 |

| CDI | 40 | 24 | 82 | 96.8 |

Acid Chloride Route

Conversion of morpholine-4-carboxylic acid to its corresponding acid chloride using oxalyl chloride, followed by reaction with the chromenone derivative in pyridine. While faster (6–8 hours), this method necessitates strict moisture control and yields slightly lower purity (94–96%).

Enzymatic Esterification

Emerging approaches employ immobilized Candida antarctica lipase B (CAL-B) in tert-amyl alcohol at 50°C. Though environmentally favorable, current yields remain suboptimal (52–58%) for industrial adoption.

Industrial-Scale Production Considerations

Transitioning from laboratory synthesis to manufacturing requires addressing three critical challenges:

Continuous Flow Processing

Implementation of microreactor technology for the Pechmann condensation stage reduces reaction time from hours to minutes (8.5 minutes residence time) while improving yield to 89%.

Purification Strategy

Combined crystallization (heptane/ethyl acetate) and chromatography (silica gel with 3:1 hexane/acetone) achieves 99.5% purity. Recent advances in simulated moving bed (SMB) chromatography enhance throughput by 40% compared to batch processes.

Byproduct Management

The major byproduct, 3-(4-methoxyphenoxy) regioisomer (2–7%), is removed via selective complexation with β-cyclodextrin derivatives in aqueous ethanol.

Analytical Validation

Robust characterization protocols ensure batch consistency:

Table 3: Key Spectroscopic Signatures

| Analytical Method | Characteristic Signal | Reference Value |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 6.38 (s, 1H, H-5) | ±0.02 ppm |

| 13C NMR (101 MHz, CDCl3) | δ 177.9 (C-4 carbonyl) | ±0.3 ppm |

| HRMS (ESI+) | m/z 412.1498 [M+H]+ | Δ < 2 ppm |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique chromenone core allows for the development of more complex molecules through various organic transformations, including:

- Nucleophilic Substitution : The methoxyphenoxy group can be replaced with other nucleophiles, facilitating the synthesis of derivatives with tailored properties.

- Esterification Reactions : It can act as a reagent in esterifications, yielding new compounds with potential applications in material science.

Biology

Research indicates that this compound exhibits promising biological activities:

- Antimicrobial Activity : Studies have shown efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial membranes or inhibition of vital metabolic pathways.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses.

Medicine

The potential therapeutic applications are extensive:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Its structure is similar to other known anticancer agents, indicating a potential for further investigation.

- Therapeutic Agent Development : Ongoing research aims to explore its use in treating various diseases, including cancer and infectious diseases.

Antitumor Efficacy

A study evaluated various chromenone derivatives, including those with morpholine structures. Results indicated that specific modifications led to increased cytotoxicity against MCF-7 breast cancer cells, with some derivatives inducing significant apoptosis.

Antimicrobial Testing

In vitro assays demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the compound's potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Modification | Effect on Activity |

|---|---|

| Methoxy substitution | Increased lipophilicity |

| Morpholine carboxylate | Enhanced biological interaction |

Wirkmechanismus

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of chromene derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of the target compound and its analogues (Table 1):

Table 1. Structural and physicochemical comparison of chromene derivatives

Key Observations:

Substituent Position and Lipophilicity: The target compound and its 3-methoxyphenoxy analogue (CAS: 637749-25-8) share similar polar surface areas (~74.3 Ų), but the latter’s methoxy group at the meta position slightly reduces XLogP3 (2.8 vs. 3.0) compared to the ortho-substituted target compound .

Biological Activity :

- Compound 35a (N-[6-hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide) demonstrates potent FPR1 antagonism, attributed to its hexyl chain and acetamide group , which may stabilize receptor interactions .

- The target compound lacks the hexyl/acetyl modifications, suggesting reduced FPR1 affinity compared to 35a. However, its morpholine carboxylate group could enhance solubility and metabolic stability .

Biologische Aktivität

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a synthetic compound that belongs to the class of coumarin derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core, which is a characteristic structure of coumarins, along with a morpholine moiety and a methoxyphenoxy group. These structural components contribute to its biological activities by influencing its interaction with biological targets.

The proposed mechanism of action for 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves several pathways:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This interaction may lead to altered metabolic pathways within cells.

- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Action : Its structure allows it to penetrate microbial membranes effectively, disrupting cellular functions.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial effects. In vitro studies have demonstrated that 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate shows promising activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Candida albicans | 0.025 mg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably, it has shown selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values observed were:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 20 |

| MCF-7 | 24 |

This selective cytotoxicity indicates that the compound may target cancer cells more effectively than normal cells, reducing potential side effects associated with traditional chemotherapeutics.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential utility in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several coumarin derivatives, including our compound. Results indicated that it outperformed standard antibiotics against resistant strains of bacteria .

- Anticancer Research : A recent investigation into the anticancer effects of coumarins highlighted that compounds similar to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate exhibited significant apoptosis-inducing effects in cancer cells via mitochondrial pathways .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.